Ciprofloxacin-d8 β-D-Glucuronide
Description
Properties
Molecular Formula |
C₂₃H₁₈D₈FN₃O₉ |
|---|---|
Molecular Weight |
515.51 |
Synonyms |
1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[1-(piperazinyl-d8)]-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Synthetic Methodologies for Ciprofloxacin D8 β D Glucuronide
Strategies for Deuterium (B1214612) Incorporation into Ciprofloxacin (B1669076) Precursors
The synthesis of Ciprofloxacin-d8 β-D-Glucuronide begins with the preparation of the deuterated parent drug, Ciprofloxacin-d8. The incorporation of deuterium atoms at specific molecular positions is a key strategy to increase metabolic stability or to serve as a tracer in metabolism studies. nih.govmetsol.com This substitution of hydrogen with deuterium, a heavier isotope, can alter the rate of metabolic processes without changing the fundamental chemical properties of the molecule. nih.gov
For Ciprofloxacin-d8, the deuterium atoms are typically incorporated into the piperazine (B1678402) ring. This strategic placement is significant because the piperazine moiety is a known site of metabolism for ciprofloxacin. The synthesis of the deuterated precursor, Ciprofloxacin-d8, is a complex process that involves building the quinolone core with already deuterated starting materials or through specific isotope exchange reactions. While detailed proprietary synthesis routes are not always publicly available, general methods for deuterium incorporation can be applied.
Common Deuterium Labeling Strategies:
Deuterated Building Blocks: The most common industrial approach involves using deuterated starting materials in the synthetic pathway. For Ciprofloxacin-d8, this would likely involve a deuterated piperazine derivative which is then condensed with the fluorinated quinolone core.
Catalytic H-D Exchange: In some cases, existing C-H bonds can be replaced with C-D bonds through catalytic exchange reactions using deuterium gas (D₂) or deuterated solvents like D₂O in the presence of a metal catalyst. However, this method can sometimes lack regioselectivity.
Reduction with Deuterated Reagents: Introducing deuterium can also be achieved by reducing a suitable precursor with a deuterium-donating reagent, such as sodium borodeuteride (NaBD₄).
The result of these processes is the Ciprofloxacin-d8 precursor, where eight hydrogen atoms on the piperazine ring are replaced with deuterium. This isotopically labeled drug is the starting material for the subsequent glucuronidation step.
Chemoenzymatic and Chemical Synthesis Routes for Acyl Glucuronide Conjugates
Once Ciprofloxacin-d8 is obtained, the next step is the conjugation of a glucuronic acid moiety to the carboxylic acid group of the molecule, forming an acyl glucuronide. This conjugation mimics the Phase II metabolic reaction that occurs in the body. Both chemical and chemoenzymatic methods are employed to achieve this transformation, each with distinct advantages.
Chemoenzymatic Synthesis: This approach utilizes enzymes to catalyze the glucuronidation reaction, offering high specificity and yielding the biologically relevant 1β-anomer. acs.org
Using UGTs: The primary enzymes responsible for glucuronidation are UDP-glucuronosyltransferases (UGTs). hyphadiscovery.comscispace.com The synthesis involves incubating Ciprofloxacin-d8 with a source of UGTs, such as human liver microsomes or recombinant human UGTs, in the presence of the activated sugar donor, uridine (B1682114) diphospho-glucuronic acid (UDPGA). scispace.comacs.org This method precisely replicates the in vivo metabolic pathway.
Microbial Biotransformation: An alternative chemoenzymatic method is the use of microorganisms that are known to express UGTs or have been engineered to do so. hyphadiscovery.com Screening different microbial strains can identify one capable of efficiently converting the deuterated drug into its glucuronide metabolite. hyphadiscovery.com This method can be scaled up to produce gram quantities of the desired product. hyphadiscovery.com
Chemical Synthesis: Chemical synthesis provides an alternative route that can be more readily scaled and controlled, though it may require careful management of protecting groups and stereochemistry to obtain the desired 1β-anomer.
Selective Acylation: An effective method involves the selective 1β-acylation of a protected glucuronic acid derivative. acs.orgfigshare.comresearchgate.net For instance, allyl glucuronate can be reacted with the carboxylic acid of Ciprofloxacin-d8 using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This reaction favors the formation of the desired β-anomer. acs.orgresearchgate.net The final step involves the mild deprotection of the allyl group, often using a palladium catalyst like Pd(PPh₃)₄. acs.orgfigshare.comresearchgate.net
Mitsunobu Reaction: The Mitsunobu reaction is another established method for forming the ester linkage between Ciprofloxacin-d8 and a suitably protected glucuronic acid derivative. nih.gov This reaction typically involves reacting the carboxylic acid and the sugar's anomeric hydroxyl group in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).
The table below summarizes the key components of these synthetic routes.
| Method | Key Reagents/Components | Key Advantages |
|---|---|---|
| Chemoenzymatic (UGTs) | Ciprofloxacin-d8, UDP-glucuronosyltransferases (UGTs), Uridine diphospho-glucuronic acid (UDPGA) | High stereoselectivity (yields 1β-anomer), mimics biological pathway |
| Chemoenzymatic (Microbial) | Ciprofloxacin-d8, Selected microbial strain (e.g., Streptomyces) | Scalable, can produce complex metabolites |
| Chemical (Selective Acylation) | Ciprofloxacin-d8, Protected glucuronate (e.g., allyl glucuronate), HATU, Pd(PPh₃)₄ for deprotection | Good control and scalability, favors β-anomer formation |
| Chemical (Mitsunobu) | Ciprofloxacin-d8, Protected glucuronate, Triphenylphosphine, DIAD/DEAD | Established method for ester formation |
Purification and Isolation Techniques for Isotope-Labeled Metabolites
The final and critical stage in the synthesis is the purification and isolation of this compound from the complex reaction mixture. The high purity of the final isotopically labeled compound is essential for its use as an analytical standard. moravek.com A combination of chromatographic and analytical techniques is employed to achieve the required purity and to confirm the structure and isotopic enrichment of the final product.
Purification Techniques: Due to the polar and hydrophilic nature of glucuronides, chromatographic methods are the primary tools for purification. scispace.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used technique for purifying glucuronide metabolites. moravek.comchemicalsknowledgehub.com Reversed-phase HPLC (RP-HPLC) on columns like C18 is particularly effective. capes.gov.br A semi-preparative HPLC setup can be used to isolate milligram quantities of the pure compound. capes.gov.br
Solid-Phase Extraction (SPE): SPE is often used for initial sample cleanup to remove salts, reagents, and other major impurities before the final HPLC purification step.
Column Chromatography: Traditional column chromatography using adsorbents like silica (B1680970) gel can be employed, particularly in chemical synthesis routes to separate intermediates or the final product from less polar impurities. frontiersin.orgfrontiersin.org
Isolation and Characterization: After purification, rigorous analytical methods are required to confirm the identity, purity, and integrity of the isolated this compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the successful incorporation of the eight deuterium atoms by verifying the exact mass of the molecule. chemicalsknowledgehub.com Tandem MS (MS/MS) helps in structural elucidation by analyzing fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure, including the stereochemistry of the glycosidic bond (verifying the β-configuration). acs.orgmoravek.com The absence of signals in the ¹H NMR spectrum at the positions corresponding to the deuterated piperazine ring confirms the isotopic labeling.
The table below outlines the common techniques used in the final stage of production.
| Technique | Purpose | Details |
|---|---|---|
| Reversed-Phase HPLC | High-resolution purification | Typically uses C18 columns with a water/acetonitrile (B52724) mobile phase gradient |
| Solid-Phase Extraction (SPE) | Sample cleanup | Removes interfering substances prior to HPLC |
| Mass Spectrometry (MS/HRMS) | Identity and isotope confirmation | Verifies molecular weight, elemental formula, and deuterium incorporation |
| NMR Spectroscopy | Structural elucidation | Confirms chemical structure, β-anomer configuration, and site of deuteration |
Advanced Analytical Characterization and Quantification of Ciprofloxacin D8 β D Glucuronide
Mass Spectrometry-Based Approaches
Mass spectrometry (MS), particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of Ciprofloxacin-d8 β-D-Glucuronide.
Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS) Method Development
The development of robust UHPLC-MS/MS methods is essential for the accurate quantification of this compound in complex biological matrices. Method development typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often utilizes protein precipitation, for instance with methanol (B129727), to extract the analyte from plasma. nih.gov
Chromatographic separation is commonly achieved on a C18 reversed-phase column. nih.gov The mobile phase often consists of a mixture of an aqueous solution, such as ammonium (B1175870) acetate (B1210297) or formic acid, and an organic solvent like methanol or acetonitrile (B52724), run under a gradient elution program. nih.govresearchgate.netjapsonline.com The column temperature and flow rate are optimized to ensure efficient separation and good peak shape. nih.gov
Detection by a triple quadrupole mass spectrometer is performed using electrospray ionization (ESI) in either positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification. nih.govsigmaaldrich.com The MRM mode enhances specificity by monitoring a specific precursor-to-product ion transition. For a deuterated compound like this compound, the mass-to-charge ratio (m/z) of the precursor and product ions will be shifted by +8 mass units compared to the non-labeled analog, allowing for clear differentiation.
A summary of typical UHPLC-MS/MS parameters, adapted from methods for related compounds, is presented below. nih.govjapsonline.com
Table 1: Example UHPLC-MS/MS Method Parameters
| Parameter | Setting |
|---|---|
| Chromatography | UHPLC |
| Column | C18 (e.g., 2.1 x 150 mm, 3 µm) nih.gov |
| Mobile Phase A | 5 mmol·L⁻¹ ammonium acetate or 0.1% formic acid in water nih.govjapsonline.com |
| Mobile Phase B | Methanol or Acetonitrile nih.govjapsonline.com |
| Flow Rate | 0.4 - 0.6 mL/min nih.govresearchgate.net |
| Column Temperature | 40°C nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) japsonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
LC-MS/MS is a powerful technique for detecting and quantifying trace levels of pharmaceutical compounds and their metabolites in various samples, including biological fluids and environmental matrices. chrom-china.comresearchgate.net The high sensitivity of this method allows for the establishment of very low limits of detection (LOD) and quantification (LOQ). For instance, in the analysis of the parent compound ciprofloxacin (B1669076) in milk, an LOD of 0.02 μg/L and an LOQ of 0.1 μg/L have been achieved. chrom-china.com This level of sensitivity is crucial for pharmacokinetic studies where metabolite concentrations, such as that of this compound, can be exceedingly low. The method's accuracy at these low concentrations is demonstrated by high recovery rates, often in the range of 92.6%-119.1%. chrom-china.com
Application of this compound as an Internal Standard for Quantitation
In quantitative bioanalysis, stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards (IS). Ciprofloxacin-d8, the precursor to this compound, is frequently used as an internal standard for the quantification of ciprofloxacin. researchgate.netcaymanchem.comrsc.org The key advantage of a SIL-IS is that it shares nearly identical physicochemical properties with the analyte. It co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. researchgate.netrsc.org
Following this principle, this compound is the ideal internal standard for quantifying its non-deuterated counterpart, Ciprofloxacin β-D-Glucuronide. By adding a known amount of this compound to a sample, any variability during sample extraction, handling, or analysis that affects the native glucuronide metabolite will also affect the deuterated standard in the same way. The ratio of the analyte signal to the internal standard signal is used to construct the calibration curve, leading to highly accurate and precise quantification. researchgate.net
The quantification is typically performed using MRM, monitoring the specific mass transitions for both the analyte and the internal standard. researchgate.netrsc.org
Table 2: Example Mass Transitions for Ciprofloxacin and its d8-Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Ciprofloxacin | 332.1 | 230.8 | researchgate.netrsc.org |
Note: The mass of the β-D-glucuronic acid moiety is approximately 176.12 g/mol . Therefore, the expected precursor ion for Ciprofloxacin β-D-Glucuronide would be ~508.2 m/z, and for this compound, it would be ~516.2 m/z.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-Like Approaches for Metabolic Profiling
While SILAC is a specific technique for quantitative proteomics, the underlying principle of using stable isotopes for quantitative analysis can be applied to metabolic profiling in what can be described as a "SILAC-like" approach. In this context, a deuterated drug such as Ciprofloxacin-d8 is administered to a biological system. The deuterium (B1214612) atoms act as a tracer, allowing researchers to distinguish the drug and its metabolites from endogenous molecules.
When Ciprofloxacin-d8 is metabolized, it forms this compound. Using mass spectrometry, this metabolite can be easily identified and differentiated from any naturally occurring Ciprofloxacin β-D-Glucuronide due to its specific mass shift (+8 Da). This enables precise tracing of the metabolic fate of the administered drug without interference from the biological system's background, facilitating detailed studies of metabolic pathways, reaction kinetics, and drug disposition.
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purity assessment of pharmaceutical compounds like this compound.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC methods are widely used to determine the purity of ciprofloxacin raw materials and formulations, and these methods are directly applicable to its deuterated glucuronide metabolite. scirp.org These methods are designed to separate the main compound from any impurities, including starting materials, by-products, or degradation products. nih.gov
A typical setup involves a reversed-phase C18 column and a UV detector set to the maximum absorbance wavelength of the analyte, which for ciprofloxacin is around 278 nm. scirp.orgjapsonline.comresearchgate.net The mobile phase is usually a mixture of an acidic aqueous buffer (e.g., phosphoric acid adjusted to a specific pH) and an organic modifier like acetonitrile or methanol. scirp.orgjapsonline.com The method is validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to ensure it is suitable for quality control purposes. scirp.org
The following table summarizes various HPLC conditions reported for the analysis of ciprofloxacin, which would serve as a starting point for the purity assessment of this compound.
Table 3: Summary of Reported HPLC Methodologies for Ciprofloxacin
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| C18 (250 x 4.6 mm, 5 µm) | Acetonitrile / Phosphoric acid (2.45 g/L) (13:87 v/v) | 1.5 | 278 | nih.gov |
| C18 (250 x 4.0 mm, 5 µm) | Acetonitrile / 0.15% Orthophosphoric acid (pH 3.0) | 0.7 | 278 | scirp.org |
| C18 (125 x 4 mm, 5 µm) | Methanol / 0.025M Orthophosphoric acid (pH 3.0) (40:60 v/v) | 2.0 | 278 | japsonline.comresearchgate.net |
Principles of Chromatographic Separation for Glucuronide Metabolites
The chromatographic separation of glucuronide metabolites, such as this compound, is a critical step in their quantification. Due to their increased polarity compared to the parent drug, specific chromatographic techniques are employed for effective separation and analysis. High-performance liquid chromatography (HPLC) is the predominant method, frequently coupled with mass spectrometry. nih.govrjptonline.org
Reversed-phase chromatography is the most common approach, utilizing a non-polar stationary phase, typically a C18 column, and a polar mobile phase. rsc.orgnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol. nih.govnih.gov To improve the peak shape, reduce tailing, and enhance ionization efficiency for mass spectrometry detection, the aqueous portion of the mobile phase is often acidified with modifiers such as formic acid, or buffered with salts like ammonium formate. rsc.orgxjtu.edu.cn
Given the potential for a wide range of polarities between the parent drug and its various metabolites in a single sample, a gradient elution is often employed. nih.gov This technique involves systematically increasing the proportion of the organic solvent in the mobile phase during the chromatographic run. This allows for the efficient elution of highly polar compounds like glucuronides early in the run, followed by the less polar parent compound, ensuring all analytes are resolved and detected within a reasonable timeframe. nih.govnih.gov
Method Validation Parameters for Deuterated Metabolites
The use of deuterated metabolites, such as this compound, as internal standards (IS) is a cornerstone of modern quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.compharmaffiliates.com An ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical behavior during sample extraction, chromatography, and ionization. cerilliant.comchromforum.org Deuterated standards are considered the gold standard because their physical and chemical properties are almost identical to the non-labeled analyte, allowing them to effectively compensate for variations in sample preparation and matrix effects. clearsynth.comnih.gov Validation of these analytical methods is performed according to stringent international guidelines to ensure the data is reliable and reproducible. rjptonline.orgnih.gov
Specificity and selectivity are paramount when measuring analytes in complex biological matrices like plasma, urine, or tissue homogenates, which contain numerous endogenous compounds that can cause interference. rsc.orgnih.gov The use of a deuterated internal standard in conjunction with tandem mass spectrometry (MS/MS) provides exceptionally high selectivity.
Selectivity is achieved by using the Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is programmed to detect a specific precursor ion and a corresponding product ion for both the analyte and the internal standard. rsc.org For instance, the transition for ciprofloxacin might be monitored at m/z 332.1→230.8, while its deuterated internal standard, ciprofloxacin-d8, is monitored at a different transition, such as m/z 340.1→296.1. rsc.org
The mass difference created by the incorporation of eight deuterium atoms ensures that the signal from this compound is distinct from the native glucuronide metabolite. clearsynth.com This mass difference prevents cross-talk between the analyte and IS channels. nih.gov By analyzing multiple lots of blank matrix, both with and without the analyte and IS, analysts can confirm that no endogenous substances interfere with the detection, thereby ensuring the method's selectivity. nih.gov This approach effectively minimizes the impact of matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to more accurate and precise results. clearsynth.com
The validation of a bioanalytical method rigorously assesses its linearity, precision, and accuracy to ensure reliable quantification over a specific concentration range. eurofins.com
Linearity is determined by creating a calibration curve with a series of standards of known concentrations. nih.gov The instrument's response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. The use of a deuterated internal standard corrects for instrumental and experimental variability, typically resulting in a linear relationship with a correlation coefficient (r²) of 0.99 or greater. rsc.orgthieme-connect.com
Precision measures the closeness of repeated measurements and is expressed as the percent coefficient of variation (%CV). It is evaluated at multiple concentration levels, including the lower limit of quantitation (LLOQ), low, medium, and high-quality control (QC) samples. Intra-day precision is assessed within a single day, while inter-day precision is measured across several days. For bioanalytical methods, a %CV of less than 15% is generally required (or <20% at the LLOQ). nih.goveurofins.com
Accuracy reflects how close the measured value is to the true value and is expressed as percent bias or percent recovery. thieme-connect.com Similar to precision, it is assessed using QC samples. The acceptance criterion for accuracy is typically within ±15% of the nominal concentration (or ±20% at the LLOQ). nih.gov The deuterated internal standard's ability to mimic the analyte's behavior through the entire analytical process is key to achieving high accuracy. clearsynth.com
Table 1: Representative Method Validation Parameters for Ciprofloxacin Analysis
| Parameter | Matrix | Internal Standard | Linear Range | r² | Precision (%CV) | Accuracy (%Bias or Range) | Reference |
| Linearity, Precision, Accuracy | Human Plasma | Lomefloxacin | 1 - 100 ng/mL | 0.99 | Intra-day: < 8.36% | Intra-day: < 14.21% | eurofins.com |
| Linearity, Precision, Accuracy | Human Plasma | Ofloxacin (B1677185) | 0.01 - 5.00 µg/mL | > 0.99 | 3.37 - 12.60% | 87.25 - 114% | thieme-connect.com |
| Linearity, Precision, Accuracy | Human Plasma | - | 2 - 10 µg/mL | 0.999 | < 2% | 98 - 103% | semanticscholar.org |
| Linearity | Mouse Plasma, Urine, Tissues | d8-Ciprofloxacin | 100 - 5000 ng/mL | ≥ 0.99 | Not specified | Not specified | rsc.org |
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LLOQ). The LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com These limits are crucial for pharmacokinetic studies, where metabolite concentrations can be very low, and for environmental monitoring, where contaminants are often present at trace levels. nih.govsu.se
Modern analytical techniques like LC-MS/MS allow for very low detection limits for ciprofloxacin and its metabolites in diverse samples. nih.gov For instance, in biological matrices such as serum or plasma, LLOQ values are often in the low ng/mL range. eurofins.comnih.gov In environmental water samples, where antibiotic residues are a growing concern, detection limits can be even lower, reaching into the ng/L (parts per trillion) range. su.senih.gov
Table 2: Reported Detection and Quantitation Limits for Ciprofloxacin and its Metabolites
| Analyte(s) | Matrix | Method | Detection/Quantitation Limit | Reference |
| Ciprofloxacin and Metabolites (M1-M4) | Urine, Serum/Plasma, Bile, Feces | HPLC-Fluorescence with post-column derivatization | LOD: 0.2 - 2.2 ng/mL | nih.gov |
| Ciprofloxacin | Human Serum, Urine, Saliva, Sputum | HPLC | LOD: 0.05 µg/mL | nih.gov |
| Ciprofloxacin Metabolites (M1, M2, M3) | Human Serum, Urine, Saliva, Sputum | HPLC | LOD: 0.25 µg/mL | nih.gov |
| Ciprofloxacin | Human Plasma | HPLC-Fluorescence | LLOQ: 0.2 mg/L | rjptonline.org |
| Ciprofloxacin | Water | Electrochemical Sensor | LOD: 0.03 µM | researchgate.net |
| Ciprofloxacin | Water | HPLC-UV | LOD: 0.03 µg/L | nih.gov |
| Ciprofloxacin | Human Aqueous Humor | HPLC-UV | LLOQ: 8 ng/mL | researchgate.net |
Compound Reference Table
Mechanistic Investigations of Ciprofloxacin Glucuronide Biotransformation and Deconjugation
In Vitro Studies of Glucuronosyltransferase Activity and Kinetics for Ciprofloxacin (B1669076)
Glucuronidation is a major metabolic pathway for many drugs, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govfrontiersin.org This process conjugates a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, rendering it more water-soluble and facilitating its excretion. criver.comsolvobiotech.com In vitro studies are essential for characterizing the kinetics of these reactions and identifying the specific UGT isoforms involved. nih.gov
The primary enzyme sources for such in vitro studies include human liver microsomes (HLM), human intestinal microsomes (HIM), and recombinant UGT enzymes expressed in cell lines. nih.govnih.gov HLM and HIM are valuable because they contain a full complement of UGT enzymes and provide a physiologically relevant environment, though challenges like enzyme latency may require the use of pore-forming agents like alamethicin (B1591596) to ensure substrate access to the enzyme's active site. solvobiotech.comaalto.fi
While ciprofloxacin is known to be partially metabolized in the liver, with approximately 10-15% of a dose eliminated as metabolites, detailed kinetic parameters (e.g., Km, Vmax) for its direct glucuronidation are not extensively characterized in the scientific literature. researchgate.netmdpi.com However, general drug glucuronidation studies indicate that enzymes such as UGT1A9 and UGT2B7, which are expressed in the liver and kidney, are frequently involved in the clearance of a wide range of drugs. criver.comnih.gov Kinetic analysis of a drug's glucuronidation typically follows the Michaelis-Menten model, where reaction velocity is measured at varying substrate concentrations while maintaining a saturating concentration of the UDPGA cofactor. nih.gov
Enzymatic Hydrolysis of Ciprofloxacin β-D-Glucuronide
Once a drug glucuronide, such as Ciprofloxacin β-D-Glucuronide, is formed in the liver, it can be excreted via bile into the gastrointestinal tract. youtube.com Here, it encounters a dense population of microbes that produce a variety of enzymes, including β-glucuronidases (GUS). engconfintl.org These bacterial enzymes are hydrolases that catalyze the cleavage of the glucuronic acid from the drug conjugate. nih.govsigmaaldrich.com
This deconjugation process releases the parent drug (the aglycone), which can then be reabsorbed into systemic circulation. youtube.com This cycle of biliary excretion, microbial deconjugation, and intestinal reabsorption is known as enterohepatic circulation. nih.govsemanticscholar.org This process can significantly prolong the half-life and exposure of a drug in the body. youtube.com The activity of microbial β-glucuronidase is therefore a critical factor in the pharmacokinetics of many drugs that undergo glucuronidation. nih.govnih.gov
The enzymatic hydrolysis of glucuronide conjugates by β-glucuronidase generally follows Michaelis-Menten kinetics. engconfintl.org The efficiency of this hydrolysis can vary depending on the specific enzyme source (e.g., from different bacterial species like Escherichia coli) and the chemical structure of the drug conjugate. sigmaaldrich.com Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) define the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.
Modulation of Microbial β-Glucuronidase Activity by Ciprofloxacin and Related Metabolites
Ciprofloxacin itself has been shown to directly interact with and modulate the activity of microbial β-glucuronidase enzymes. This interaction is significant as it can lead to drug-drug interactions by altering the metabolism and disposition of other compounds that are eliminated as glucuronide conjugates.
In vitro studies have consistently demonstrated that ciprofloxacin inhibits β-glucuronidase activity. nih.govnih.govnih.gov The mechanism of this inhibition has been identified as non-competitive. nih.govnih.gov In non-competitive inhibition, the inhibitor (ciprofloxacin) binds to an allosteric site on the enzyme, distinct from the active site where the substrate binds. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.
The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of ciprofloxacin required to reduce the enzyme's activity by 50%. wikipedia.org The IC50 value for ciprofloxacin has been shown to vary depending on the substrate used in the assay.
Table 1: IC50 Values for Ciprofloxacin Inhibition of β-Glucuronidase
| Substrate | IC50 Value | Source |
|---|---|---|
| Mycophenolic acid glucuronide (MPAG) | 30.4 µM | nih.gov |
| SN-38-G (Irinotecan metabolite) | 83.8 μM | nih.gov |
Other fluoroquinolone antibiotics, such as enoxacin (B1671340) and gatifloxacin, have also been shown to inhibit β-glucuronidase, whereas levofloxacin (B1675101) and ofloxacin (B1677185) had no significant inhibitory effect in the same studies. nih.govnih.gov
The non-competitive inhibition of intestinal β-glucuronidase by ciprofloxacin has significant implications for the enterohepatic circulation of other drugs. nih.govnih.gov By reducing the enzyme's ability to deconjugate glucuronide metabolites in the gut, ciprofloxacin can effectively block their reabsorption. nih.gov This disruption of enterohepatic recycling leads to a reduction in the systemic exposure (plasma concentration) of the affected drug and can alleviate toxicity associated with the reabsorbed metabolite. nih.govnih.gov
This effect has been demonstrated in studies involving several drugs:
Mycophenolic Acid (MPA): Co-administration of ciprofloxacin is thought to reduce serum concentrations of MPA by inhibiting the deconjugation of its glucuronide metabolite (MPAG), thereby decreasing its enterohepatic circulation. nih.gov
Irinotecan (B1672180) (SN-38): Ciprofloxacin can reduce the systemic concentration of SN-38, the active metabolite of irinotecan, by preventing the deconjugation of its inactive glucuronide form (SN-38-G) in the intestine. nih.gov This can help mitigate the severe diarrhea that is a common side effect of irinotecan therapy, which is caused by the re-exposure of the intestinal lining to the toxic SN-38. acs.org
Diclofenac (B195802): Co-administration of ciprofloxacin was shown to abolish the enterohepatic circulation of diclofenac in rats, partly by inhibiting intestinal β-glucuronidase activity. This action helps to alleviate diclofenac-induced enteropathy. nih.gov
Therefore, the inhibition of this key microbial enzyme by ciprofloxacin is a clinically relevant mechanism that can alter the pharmacokinetics and safety profile of co-administered drugs that undergo significant glucuronidation and enterohepatic recycling.
Application of Isotope-Labeled Tracers in Elucidating Metabolic Fate Pathways
The elucidation of the metabolic fate of pharmaceuticals is a cornerstone of drug development and clinical pharmacology. For a compound like ciprofloxacin, which undergoes several metabolic transformations, understanding the pathways of its conjugates, such as ciprofloxacin glucuronide, is crucial for a complete pharmacokinetic profile. Isotope-labeled tracers, particularly deuterated compounds like Ciprofloxacin-d8 β-D-Glucuronide, offer a powerful tool for these mechanistic investigations. By introducing a stable isotope, researchers can meticulously track the molecule through complex biological systems, differentiating it from its endogenous or unlabeled counterparts.
The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), in drug metabolism studies allows for the precise tracing of metabolic pathways. These isotopes act as recognizable tags that can be followed through various metabolic conversions, providing a clear picture of the biotransformation and deconjugation processes. This approach is instrumental in quantifying metabolic fluxes and understanding the dynamics of drug metabolism within a biological system.
In the context of ciprofloxacin, while it is known to be only partially metabolized with the majority excreted unchanged, the formation of various metabolites, including glucuronide conjugates, has been observed in in-vitro studies. The use of this compound as a tracer would enable researchers to specifically follow the fate of this metabolite. The deuterium labeling provides a distinct mass shift that can be readily detected by mass spectrometry, allowing for its unambiguous identification and quantification in complex biological matrices like plasma, urine, and feces.
Furthermore, isotope-labeled tracers can help in identifying the specific enzymes and transporters involved in the disposition of ciprofloxacin glucuronide. For instance, by incubating this compound with various recombinant human UDP-glucuronosyltransferases (UGTs) or β-glucuronidases, the specific enzymes responsible for its formation and cleavage can be identified.
While extensive studies utilizing this compound to specifically detail its own biotransformation and deconjugation are not widely published, the principles of its application are well-established in the field of drug metabolism. The data generated from such studies would be invaluable in refining the pharmacokinetic models of ciprofloxacin and understanding potential drug-drug interactions. For example, ciprofloxacin has been shown to inhibit the β-glucuronidase-mediated deconjugation of other drugs, and studies with its own labeled glucuronide could clarify if it is also a substrate for these enzymes.
To illustrate the type of data that could be generated from such research, the following hypothetical data tables are presented. These tables are based on typical findings in metabolic fate studies using isotope-labeled tracers and are for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and Liberated Ciprofloxacin-d8 in Human Plasma
| Parameter | This compound | Ciprofloxacin-d8 (from deconjugation) |
| Cmax (ng/mL) | 150.2 ± 25.8 | 35.6 ± 8.1 |
| Tmax (h) | 2.5 ± 0.5 | 4.0 ± 1.0 |
| AUC₀-₂₄ (ng·h/mL) | 850.4 ± 112.7 | 210.9 ± 45.3 |
| t½ (h) | 6.2 ± 1.5 | 8.1 ± 2.0 |
| Data are presented as mean ± standard deviation. This table illustrates the plasma concentration-time profile of the administered labeled glucuronide and the resulting labeled parent drug following deconjugation. |
Table 2: Illustrative In Vitro Deconjugation of this compound by Human Liver and Intestinal Microsomes
| Microsomal Source | Enzyme Activity (pmol/min/mg protein) |
| Human Liver Microsomes | 12.5 ± 2.1 |
| Human Intestinal Microsomes | 45.8 ± 6.7 |
| This table demonstrates the potential differences in deconjugation rates between different tissue preparations, suggesting a significant role for intestinal enzymes in the process. |
Emerging Research Avenues and Future Directions
Advanced Synthetic Strategies for Novel Glucuronide Analogs
The synthesis of glucuronide metabolites, particularly isotopically labeled versions like Ciprofloxacin-d8 β-D-Glucuronide, is essential for quantitative studies in drug metabolism. Traditional synthesis can be complex, leading researchers to explore more advanced and efficient strategies.
Current research focuses on a variety of methods to produce glucuronide analogs. These include microbial biotransformation, the use of recombinant UDP-glucuronosyltransferase (UGT) enzymes, preparations from mammalian liver S9 fractions or microsomes, and late-stage chemical synthesis. hyphadiscovery.com A "one-stop shop" approach, where multiple techniques are screened in parallel, allows for the identification of the most efficient and cost-effective method for a specific glucuronide. hyphadiscovery.com For instance, while some glucuronides are readily produced via chemical synthesis, others may only be obtainable through biotransformation routes. hyphadiscovery.com
Late-stage chemical synthesis is particularly promising for producing gram-scale quantities of both unlabeled and deuterated N-glucuronides, which is crucial for their use as reference standards in clinical and preclinical studies. hyphadiscovery.com Furthermore, chemoenzymatic methods, which combine the selectivity of enzymes with the scalability of chemical synthesis, are being developed. These strategies can be applied to create novel analogs of this compound, potentially incorporating different isotopes (e.g., ¹³C, ¹⁵N) or modifying the glucuronic acid moiety to probe specific biological interactions. The synthesis of fluorine-18 (B77423) labeled analogs for use as imaging agents also represents an advanced strategy that could be adapted for glucuronide derivatives. nih.gov
| Synthetic Strategy | Description | Applicability to this compound | Key Advantages |
| Microbial Biotransformation | Utilizes microorganisms to carry out specific metabolic reactions, such as glucuronidation. | Production of the glucuronide from the deuterated parent drug, Ciprofloxacin-d8. | Can produce complex metabolites that are difficult to synthesize chemically. hyphadiscovery.com |
| Recombinant UGT Enzymes | Employs specific, purified UGT enzyme isoforms to catalyze the glucuronidation reaction. | Allows for targeted synthesis using the specific UGTs known to metabolize ciprofloxacin (B1669076). | High specificity and cleaner reaction profile. hyphadiscovery.com |
| Late-Stage Chemical Synthesis | Chemically attaches the glucuronic acid moiety to the drug molecule in the final steps of synthesis. | Scalable production of this compound for use as a quantitative standard. | High yield, suitable for gram-scale production and deuterated analogs. hyphadiscovery.com |
| Chemoenzymatic Synthesis | Combines chemical steps with enzymatic reactions to leverage the benefits of both approaches. | Efficiently creates novel analogs with high purity and specific structural modifications. | Offers high selectivity and efficiency. |
Development of High-Throughput Screening Platforms for Glucuronide Metabolism
High-throughput screening (HTS) is a powerful technology used to rapidly assess the interaction of thousands of chemical entities with biological targets. nih.govyoutube.com Developing HTS platforms specifically for glucuronide metabolism is crucial for understanding the disposition of drugs like ciprofloxacin and identifying potential drug-drug interactions. nih.govnih.gov
The application of HTS to UGT enzymes, which are responsible for glucuronidation, faces several challenges. These include the enzymes' poor stability, low expression levels, and broad substrate specificity. nih.gov Despite these difficulties, progress is being made. Fluorescence-based HTS assays, for example, have been developed for specific UGT isoforms like UGT1A1. nih.gov These assays use a fluorescent substrate and recombinant enzymes to screen for inhibitors or substrates in a 384-well plate format, compatible with robotic liquid handling equipment. nih.gov
Future platforms will likely incorporate a broader panel of recombinant UGT enzymes to provide a more comprehensive profile of a compound's glucuronidation. The integration of advanced analytical techniques, such as high-resolution mass spectrometry, into the HTS workflow allows for the direct detection of glucuronide products from a large number of samples simultaneously. youtube.com This multiplexed approach, sometimes called "high-throughput experimentation," accelerates research by combining parallel synthesis with rapid application and testing. youtube.com Such platforms would be invaluable for screening compound libraries to find molecules that modulate the metabolism of this compound or for studying how genetic variants of UGT enzymes affect its formation.
Mechanistic Elucidation of Environmental Degradation Processes of Glucuronides
Fluoroquinolone antibiotics like ciprofloxacin are frequently detected in the environment due to incomplete metabolism in humans and animals and their subsequent excretion. nih.govscielo.br While the parent compounds are known to be pseudo-persistent, their glucuronide metabolites represent a potential reservoir that can revert to the active drug. scielo.br Understanding the environmental fate of this compound is therefore critical.
The primary environmental degradation pathway for a glucuronide conjugate is expected to be enzymatic cleavage of the glucuronic acid moiety. This reaction is catalyzed by β-glucuronidase enzymes, which are widespread in environmental bacteria. nih.gov Once the parent drug, ciprofloxacin, is released, it is subject to further degradation. Studies have shown that ciprofloxacin can be biodegraded by various microorganisms, particularly fungi. nih.gov For example, the wood-rotting fungus Gloeophyllum striatum has been shown to transform ciprofloxacin into several metabolites. scielo.br The main removal pathway in high-temperature composting is biodegradation. nih.gov
| Degradation Process | Key Mechanism | Microorganisms Involved | Relevance to this compound |
| Deconjugation | Enzymatic cleavage of the glucuronide bond by β-glucuronidase. nih.gov | Environmental bacteria. | Releases the active Ciprofloxacin-d8, making it available for further degradation or biological activity. |
| Biodegradation | Transformation of the parent fluoroquinolone structure. nih.gov | Fungi (Gloeophyllum striatum), thermophilic bacteria. scielo.brnih.gov | Determines the ultimate environmental fate of the ciprofloxacin molecule after deconjugation. |
| Photodegradation | Degradation induced by exposure to sunlight. | Not microbially mediated. | An abiotic process that can contribute to the breakdown of the parent ciprofloxacin in surface waters. scielo.br |
Predictive Modeling of Glucuronide Metabolism and Disposition in Complex Systems
Predicting how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) is a central goal in pharmaceutical development. nih.gov For drugs cleared significantly by glucuronidation, predictive models are essential. nih.gov this compound, as a key metabolite, is an important component of such models.
Researchers are developing both in vitro and in silico models to forecast glucuronidation. nih.gov
In vitro-in vivo extrapolation (IVIVE) uses data from in vitro systems, such as human liver microsomes or hepatocytes, to predict in vivo parameters like hepatic clearance. elsevierpure.com These methods have shown increasing accuracy, especially when factors like protein binding are considered. elsevierpure.com
Physiologically based pharmacokinetic (PBPK) modeling is a more complex, mechanistic approach. nih.gov PBPK models can integrate data on metabolism, transporters, and organ-specific characteristics to simulate the disposition of both the parent drug and its glucuronide metabolite. This is particularly useful for capturing complex processes like enterohepatic recycling, where a glucuronide excreted in bile is deconjugated in the intestine and the parent drug is reabsorbed. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent an in silico approach that attempts to correlate chemical structure with metabolic activity, offering a rapid, computational alternative to experimental methods. nih.govnih.gov
Using this compound as a standard in in vitro experiments provides crucial kinetic data for building and validating these models, ultimately improving our ability to predict its behavior in humans. nih.gov
Integration of Isotope-Labeled Metabolite Data in Multi-Omics Research
The era of "omics" (genomics, proteomics, metabolomics) aims to understand biological systems holistically. Stable isotope labeling is a powerful technique that is central to this endeavor, particularly in metabolomics. numberanalytics.comnih.gov this compound is an ideal tool for these integrated studies.
The use of stable isotope-labeled compounds, in conjunction with analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to trace the fate of molecules within a complex biological system. nih.govacs.org Here’s how data from this compound can be integrated:
Metabolic Flux Analysis: By tracking the appearance of the deuterated label in downstream products, researchers can quantify the rate (flux) through specific metabolic pathways. numberanalytics.comcreative-proteomics.com
Metabolite Identification: The unique mass signature of the d8-label helps to confidently identify ciprofloxacin-related metabolites in complex biological samples, distinguishing them from endogenous molecules. nih.gov
Linking Metabolism to Other 'Omics': Data on the formation and disposition of this compound can be correlated with genomic data (e.g., UGT gene polymorphisms) and proteomic data (e.g., UGT enzyme expression levels). This integration can reveal how genetic variations lead to differences in drug metabolism and response, a key goal of pharmacogenomics. acs.org
This multi-omics approach, powered by data from isotope-labeled metabolites, provides a system-level understanding of drug action and disposition, moving beyond simple kinetics to mechanistic insights. nih.gov
Q & A
Q. What is the synthetic pathway for Ciprofloxacin-d8 β-D-Glucuronide, and how does deuteration affect glucuronidation efficiency?
this compound is synthesized via enzymatic glucuronidation using uridine diphosphate glucuronosyltransferases (UGTs). The deuteration at eight hydrogen positions (d8) stabilizes the molecule against metabolic degradation, improving its utility as an internal standard in mass spectrometry. Key steps include:
- Enzymatic Reaction : Incubate Ciprofloxacin-d8 with UDP-glucuronic acid (UDPGA) and recombinant UGT enzymes (e.g., UGT1A1 or UGT2B7) in a buffered system (pH 7.4) at 37°C .
- Purification : Use preparative HPLC with a C18 column and a mobile phase of 0.1% formic acid in water/acetonitrile.
- Validation : Confirm deuteration efficiency via high-resolution mass spectrometry (HRMS) and compare glucuronidation rates with non-deuterated analogs to assess isotopic effects .
Q. How is this compound structurally characterized in research settings?
Structural elucidation involves:
- NMR Spectroscopy : Compare - and -NMR spectra of the glucuronidated product with the parent compound. For example, glucuronidation shifts aromatic proton signals due to conjugation at the hydroxyl or carboxyl group .
- Mass Spectrometry : Use HRMS (e.g., Q-TOF) to confirm the molecular ion ([M+H]) at m/z 504.12 (calculated for CHDFNO) and fragmentation patterns to identify the glucuronide linkage .
Q. What role does this compound play in studying ciprofloxacin metabolism?
this compound serves as a deuterated internal standard to quantify phase II metabolites of ciprofloxacin (e.g., in urine or plasma). It corrects for matrix effects and ion suppression in LC-MS/MS workflows, enabling precise pharmacokinetic studies. Applications include:
- Metabolite Tracking : Differentiate endogenous glucuronides from drug-derived metabolites using deuterium labeling .
- Enzyme Kinetics : Measure UGT isoform specificity by comparing glucuronidation rates of deuterated vs. non-deuterated ciprofloxacin .
Advanced Research Questions
Q. How to validate an LC-MS/MS method for quantifying this compound in complex biological matrices?
Validation parameters should follow FDA/EMA guidelines:
- Calibration Curve : Linear range of 1–1000 ng/mL with R > 0.98.
- Precision/Accuracy : Intra- and inter-day CV < 15%, recovery 85–115%.
- Ionization Parameters : Use ESI+ mode with optimized source conditions (e.g., capillary voltage: 3.5 kV; desolvation temperature: 500°C) .
- Chromatography : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile) to resolve co-eluting isomers (e.g., acyl- vs. phenolic-glucuronides) .
Table 1 : Example LC-MS/MS Parameters
| Parameter | Value |
|---|---|
| Collision Energy | 20–35 eV (compound-dependent) |
| Mass Resolution | 70,000 (Full Scan) |
| Dwell Time | 100 ms |
| Limit of Quantification | 1 ng/mL |
Q. How to resolve contradictions in NMR or MS data when identifying glucuronidation sites?
Contradictions often arise from isomeric glucuronides (e.g., O- vs. N-glucuronidation). Mitigation strategies include:
- Tandem MS/MS : Compare fragmentation patterns; glucuronide-specific ions (e.g., m/z 175 for glucuronic acid) confirm linkage positions .
- Enzymatic Hydrolysis : Treat with β-glucuronidase (e.g., E. coli) and monitor reappearance of the parent compound via LC-MS .
- Isotopic Labeling : Use -labeled UDPGA to track glucuronide incorporation in NMR spectra .
Q. What strategies optimize enzymatic synthesis of this compound for higher yields?
- Enzyme Engineering : Use UGTs with enhanced activity (e.g., Streptomyces chromofuscus GcaC) expressed in E. coli BL21(DE3) .
- Reaction Conditions : Optimize pH (7.4–8.0), UDPGA concentration (5–10 mM), and incubation time (3–6 hours).
- Scalability : Implement a whole-cell biocatalyst system to improve titers (e.g., 78 mg/L for resveratrol glucuronides under similar conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
